

An In-depth Technical Guide to the Preliminary Toxicity of NW-1772

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Compound of Interest

Compound Name: NW-1772

Cat. No.: B1677056

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Disclaimer: Publicly available information on a compound designated "**NW-1772**" is non-existent. To fulfill the structural and content requirements of this request, this guide utilizes preliminary toxicity data for Acetylsalicylic Acid (Aspirin), a well-documented compound, as a representative example. The data and protocols presented herein pertain to Acetylsalicylic Acid and should not be attributed to any compound designated **NW-1772**.

This technical guide provides a summary of preliminary toxicity data for the representative compound. It is intended for researchers, scientists, and drug development professionals. The guide includes quantitative toxicity data, detailed experimental protocols for key studies, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Toxicity Data

The acute toxicity of Acetylsalicylic Acid has been evaluated in several species. The following tables summarize the median lethal dose (LD50) values obtained from these studies.

Table 1: Oral LD50 Values for Acetylsalicylic Acid

Species	Route of Administration	LD50 (mg/kg)
Mouse	Oral	250
Rat	Oral	200
Rabbit	Oral	1010
Guinea Pig	Oral	1070

Table 2: Intraperitoneal LD50 Values for Acetylsalicylic Acid

Species	Route of Administration	LD50 (mg/kg)
Mouse	Intraperitoneal	167
Rat	Intraperitoneal	340

Experimental Protocols

The following are detailed methodologies for key toxicological experiments.

2.1 Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

- **Objective:** To determine the acute oral toxicity (LD50) of a substance.
- **Test Animals:** Female rats, 8-12 weeks old, nulliparous and non-pregnant. Animals are fasted overnight prior to dosing.
- **Housing:** Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle.
- **Dosing:** The test substance is administered orally by gavage. A single animal is dosed at a step below the best preliminary estimate of the LD50.
- **Observation:** If the animal survives, the next animal is dosed at a higher dose. If it dies, the next animal is dosed at a lower dose. The dose adjustments are made by a factor of 3.2.

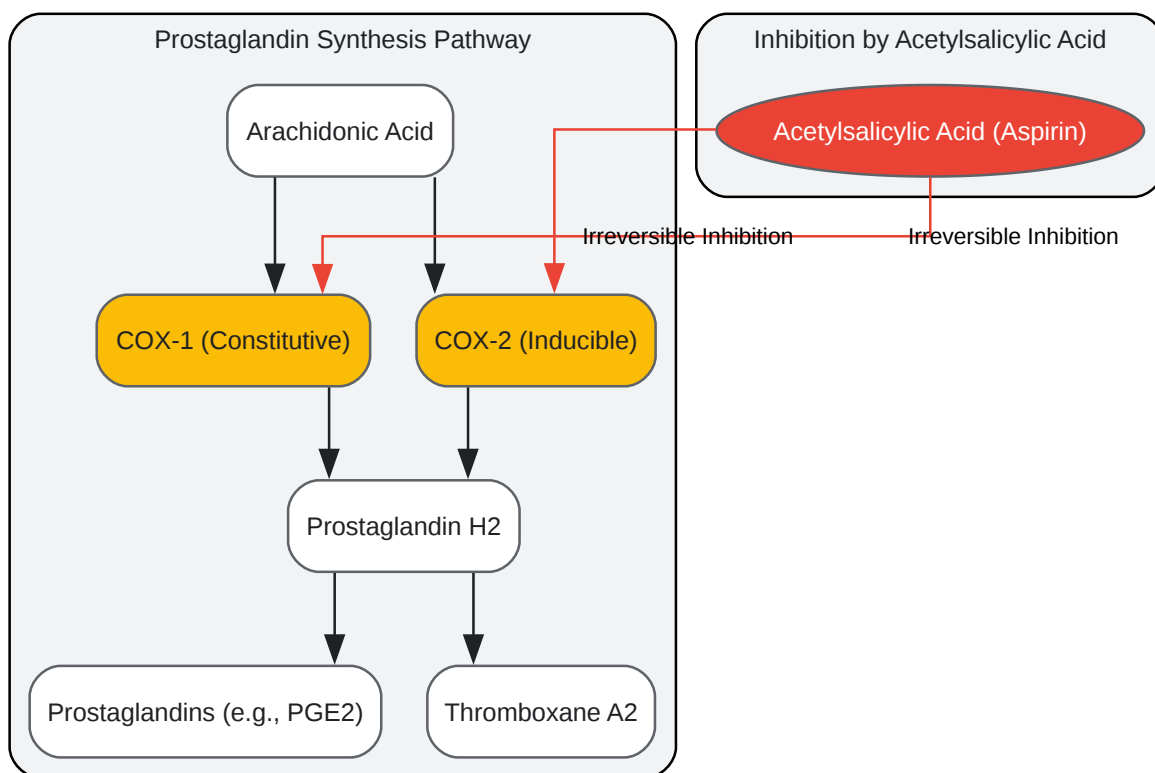
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing.
- **Necropsy:** All animals are subjected to gross necropsy at the end of the observation period.
- **Data Analysis:** The LD50 is calculated using the maximum likelihood method.

2.2 In Vitro Chromosomal Aberration Test (OECD Guideline 473)

- **Objective:** To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
- **Cell Lines:** Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- **Test Substance Preparation:** The test substance is dissolved in a suitable solvent (e.g., DMSO, water).
- **Exposure:** Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, both with and without metabolic activation (S9 mix).
- **Metabolic Activation:** An exogenous metabolic activation system (S9 fraction from the liver of Aroclor 1254-induced rats) is used to mimic mammalian metabolism.
- **Harvest Time:** Cells are harvested at a predetermined time after exposure, treated with a metaphase-arresting substance (e.g., colcemid), and processed for chromosome analysis.
- **Analysis:** At least 200 metaphase spreads per concentration are analyzed for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
- **Data Evaluation:** The frequency of aberrant cells is calculated and statistically analyzed to determine if the test substance induces a significant increase in chromosomal aberrations compared to the negative control.

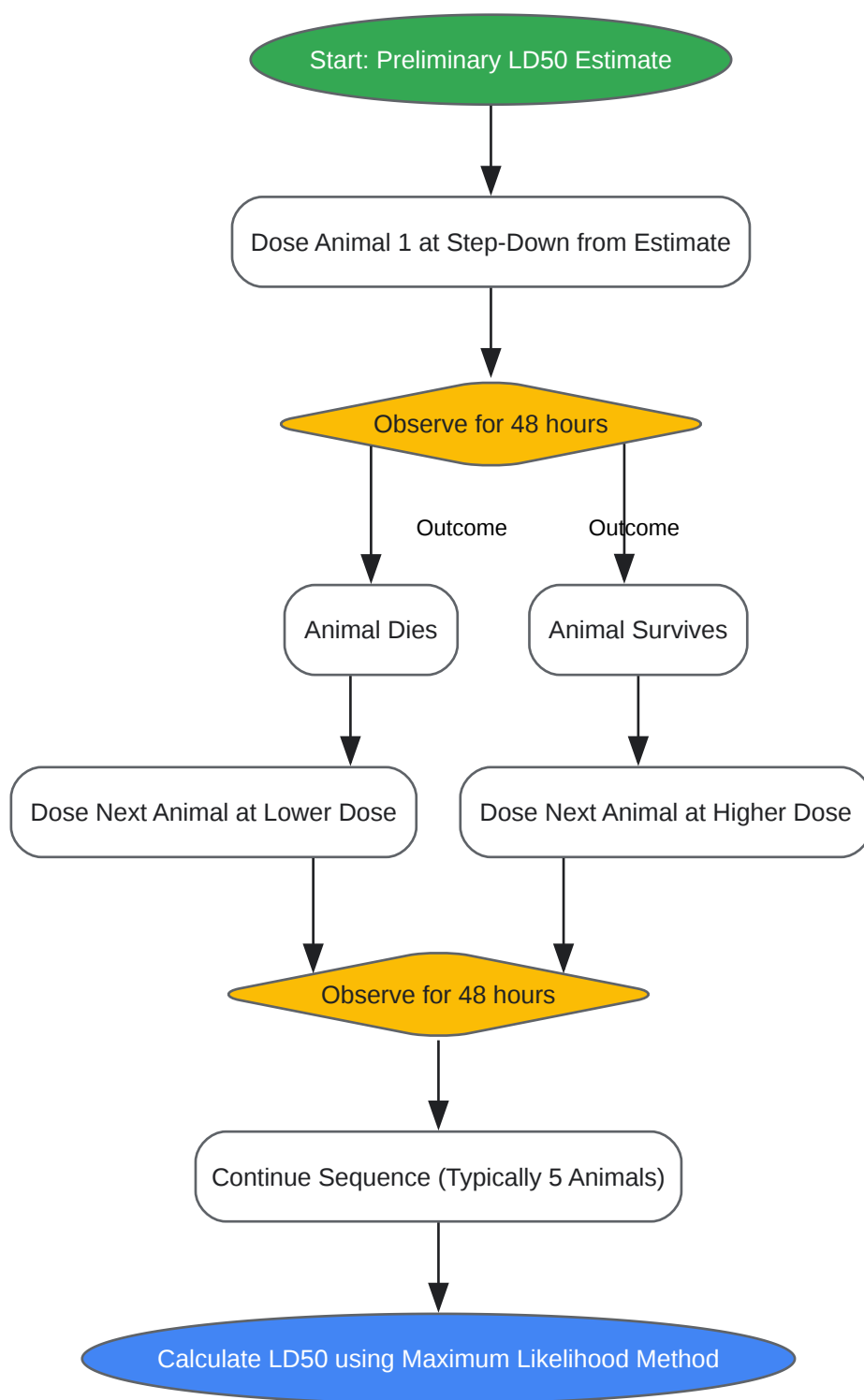
Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.



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Caption: Mechanism of Action of Acetylsalicylic Acid.



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Caption: Acute Oral Toxicity (Up-and-Down) Workflow.

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